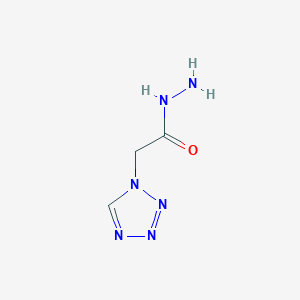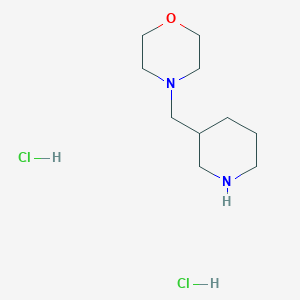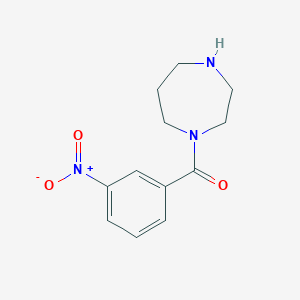
2-(1H-tetrazol-1-yl)acetohydrazide
Descripción general
Descripción
2-(1H-tetrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C3H6N6O and a molecular weight of 142.12 . It is also known as Tetrazol-1-yl-acetic acid hydrazide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of Schiff bases of this compound by treating it with different aromatic aldehydes . Another study reported the synthesis of pyrazoline derivatives by cyclization of chalcones with this compound under basic conditions .Molecular Structure Analysis
The molecular structure of this compound has been characterized in several studies . For example, one study reported the crystal structure of the compound, revealing that it forms a two-dimensional network due to O-H⋯O and O-H⋯N hydrogen bonds . Another study reported the synthesis and characterization of new complexes based on 2-(1H-tetrazol-1-yl)acetic acid .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not widely reported, the compound is known to participate in the formation of various derivatives, such as Schiff bases and pyrazoline derivatives .It should be stored at a temperature between 2 and 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Anti-HIV Activity
A study by Zhan et al. (2010) involved the synthesis of N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides, evaluated as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for their in vitro HIV-1 and HIV-2 activity. Compounds from this series showed promising activity against HIV-1 replication, indicating potential therapeutic applications in HIV treatment (Zhan et al., 2010).
Antitubercular Activity Evaluation
Mohite et al. (2021) synthesized novel Schiff’s Bases of 2-(1H-tetrazol-5-yl) pyridine and evaluated their antitubercular activity against Mycobacterium Tuberculosis. Compounds C4 and C10 showed potent activity, suggesting the compound's potential in developing new antitubercular agents (Mohite et al., 2021).
Synthesis and Characterization for Biological Interest
Saeed et al. (2014) synthesized novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, confirming their structures through various spectral analyses. These compounds are of biological interest, indicating a potential role in further pharmacological studies (Saeed et al., 2014).
DNA-Binding and Antioxidant Properties
A study by Reddy et al. (2016) synthesized copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms. These complexes showed strong binding to calf thymus DNA and exhibited antioxidant properties, highlighting potential applications in biochemistry and pharmacology (Reddy et al., 2016).
Antimicrobial Activity Study
Mohite and Bhaskar (2010) researched the antimicrobial activity of substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazides. Several compounds from this study demonstrated significant antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Mohite & Bhaskar, 2010).
Antidiabetic Activity and Molecular Docking Studies
Arif et al. (2017) synthesized tetrazolopyridine-acetohydrazide conjugates and evaluated their in vivo antidiabetic activity. Molecular docking studies indicated potential binding features, with some compounds exhibiting significant blood glucose lowering effects, suggesting potential as antidiabetic agents (Arif et al., 2017).
Antioxidant Evaluation of Tetrazole Derivatives
Dalal and Mekky (2022) synthesized tetrazole derivatives and evaluated their antioxidant activity. Among the synthesized compounds, some showed high radical scavenging activities, indicating their potential use as antioxidants (Dalal & Mekky, 2022).
Anticancer Evaluation of Benzimidazole Derivatives
Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. One compound showed significant activity against a breast cancer cell line, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
Synthesis of Labelled Compounds for Metabolic Profiling
Maxwell and Tran (2017) synthesized [1-14 C]2-(1H-tetrazol-5-yl)acetic acid as an intermediate for metabolic profiling studies in a discovery phase program, highlighting its role in pharmacokinetics and drug metabolism research (Maxwell & Tran, 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetrazole derivatives, in general, have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
Tetrazole derivatives are known to interact with their targets through complementary surfaces or simulated docking methodology of protein and ligand pairwise interaction energies .
Biochemical Pathways
Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may influence multiple pathways.
Pharmacokinetics
The compound’s molecular weight of 14212 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature may play a role in its stability.
Propiedades
IUPAC Name |
2-(tetrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-6-3(10)1-9-2-5-7-8-9/h2H,1,4H2,(H,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORFIZIPBBRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286091 | |
| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81548-04-1 | |
| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81548-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)





![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)

